molecular formula C8H8FNO B1334528 4-fluoro-N-methylbenzamide CAS No. 701-49-5

4-fluoro-N-methylbenzamide

Cat. No. B1334528
CAS RN: 701-49-5
M. Wt: 153.15 g/mol
InChI Key: PIHJUDHVYWCZLS-UHFFFAOYSA-N
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Description

4-Fluoro-N-methylbenzamide is a chemical compound that is part of the benzamide family, characterized by the presence of a fluorine atom on the benzene ring and a methyl group attached to the amide nitrogen. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds has been explored in several studies. For instance, a convenient synthesis route for 4-amino-2-fluoro-N-methyl-benzamide has been reported, starting from 2-fluoro-4-nitrotoluene, which is oxidized, chlorinated, aminated, and finally hydrogenated to yield the desired product with high efficiency . Additionally, the synthesis of various fluorinated benzamide neuroleptics

Scientific Research Applications

PET Imaging Ligand Development

  • Radiosynthesis and PET Ligand Application : 4-fluoro-N-methylbenzamide derivatives have been explored as potential positron emission tomography (PET) ligands, specifically for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. (Yamasaki et al., 2011), (Yamasaki et al., 2012)
  • In Vitro and In Vivo Profiles : The compound has been identified for its potent antagonist properties against mGluR1 and its potential for development as a PET tracer, contributing to understanding mGluR1 functions in humans. (Satoh et al., 2009)

Chemical Synthesis and Modification

  • C-H Fluorination : Research includes the iron-catalyzed, fluoroamide-directed fluorination of C-H bonds, demonstrating broad substrate scope and functional group tolerance. This highlights its use in chemical synthesis. (Groendyke et al., 2016)
  • Novel Crystalline Form Development : Investigations into novel crystalline forms of related compounds have been conducted, aiming at the treatment of various disorders. (Norman, 2008)

Molecular Docking and Antagonist Design

  • GPR52 Agonist Development : The synthesis and pharmacological evaluation of 4-azolyl-benzamide derivatives, including fluoro-N-methylbenzamide analogues, as novel GPR52 agonists have been studied. (Tokumaru et al., 2017)

Analytical and Structural Studies

  • Structural Analysis : Studies have been conducted on the intramolecular hydrogen bonding in arylamide oligomers, including ortho-fluoro-N-methylbenzamides, to understand their conformational behavior and implications for foldamer design. (Galan et al., 2009)

Antimicrobial Research

  • Antimicrobial Analog Synthesis : Research includes the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial properties. (Desai et al., 2013)

Cytotoxic Activity Studies

  • Cytotoxic Activity Analysis : The synthesis of novel α-aminophosphonates catalyzed by nano Sb2O3, including compounds derived from 4-fluoro-N-methylbenzamide, has been explored for their cytotoxic activity. (Poola et al., 2019)

Tumor Proliferation Imaging

  • PET Imaging for Tumor Proliferation : The use of fluorine-18-labeled benzamide analogues, including 4-fluoro-N-methylbenzamide derivatives, has been investigated for imaging the sigma2 receptor status of solid tumors using PET. (Tu et al., 2007)

Crystal Structure Investigations

  • Crystallographic Studies : Research on the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides has been conducted to understand their molecular conformation and potential applications. (Suchetan et al., 2016)

Safety And Hazards

The safety information for 4-fluoro-N-methylbenzamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHJUDHVYWCZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399053
Record name 4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-methylbenzamide

CAS RN

701-49-5
Record name 4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 30 mL MeNH2 (40% wt in H2O) was added 139 mL of 1N NaOH. To this was added 130 mL of CH2Cl2 followed by 4-fluorobenzoyl chloride (22 grams, 139 mmol) while the mixture was rapidly stirred. After 1 hour the organic layer was separated, washed with H2O, dried over Na2SO4 and solvent removed under vacuum to yield 20 grams (94% yield) solid. 1H NMR (500 MHz, DMSO) δ: 2.78 (d, 3, J=5), 7.28 (t, 2, J=9), 7.91 (m, 2), 8.46 (br s, 1). 13C NMR (125 MHz, DMSO) δ: 26.13, 114.95, 115.13, 129.49, 129.56, 130.87, 130.90, 162.67, 164.64, 165.46.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-fluorobenzoic acid (200 mg, 1.43 mmol) in DCE (3 ml) at RT, was added a solution of methyl amine in THF (2 M, 1.43 mmol) and NEt3 (198 μl, 1.43 mmol) and allowed to stir for ca. 10 mins. HOBt (221 mg, 1.43 mmol) and DCC (295 mg, 1.43 mmol) were added and the reaction mixture heated at 70° C. for 3 h. After cooling to RT, the reaction mixture was washed with sat. NaHCO3 (5 ml) and the aqueous back extracted with DCM. The organics were combined, dried (MgSO4), filtered and concentrated under reduced pressure. Purification by silica flash column chromatography (eluting with DCM/MeOH gradient 100:0 to 80:20) provided the title compound as off-white solid (137 mg, 63%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.43 mmol
Type
reactant
Reaction Step One
Name
Quantity
198 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
221 mg
Type
reactant
Reaction Step Two
Name
Quantity
295 mg
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-N-methylbenzamide
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Citations

For This Compound
37
Citations
R Xu, P Zanotti-Fregonara, SS Zoghbi… - Journal of medicinal …, 2013 - ACS Publications
We sought to develop a PET radioligand that would be useful for imaging human brain metabotropic subtype 1 receptors (mGluR1) in neuropsychiatric disorders and in drug …
Number of citations: 34 pubs.acs.org
P Panini, D Chopra - CrystEngComm, 2013 - pubs.rsc.org
The presence of the C–F bond in organic molecules, particularly in the context of generating different intermolecular interactions of the type C–F⋯F–C, C–H⋯F and C–F⋯π is of extreme …
Number of citations: 51 pubs.rsc.org
IH Elson, TJ Kemp, TJ Stone - Journal of the Chemical Society …, 1972 - pubs.rsc.org
… The 4-methyl derivative produced no appreciable resonance, but 4-fluoroN-methylbenzamide yielded a broad spectrum of many lines which bas not been analyzed. Hippuric acid (N-…
Number of citations: 13 pubs.rsc.org
HY Li, I DeLucca, GA Boswell, JT Billheimer… - Bioorganic & medicinal …, 1997 - Elsevier
… C described above, and separated by flash column chromatography: N-[2-(4-cyanophenyl)4,5-dihydro- 1-methyl-4,4-bis(trifluoromethyl)-lH-imidazol-5-yl]-4-fluoro-N-methylbenzamide (…
Number of citations: 9 www.sciencedirect.com
A Choppin, G Groke, A Bringas, G Stepan, MP Dillon - Pharmacology, 2002 - karger.com
The radioligand binding profiles and in vivo pharmacological characteristics of YM-44781, YM-44778 and YM-49598, novel non-peptide tachykinin receptor antagonists, were examined …
Number of citations: 7 karger.com
X Deng, N Wang, L Meng, S Zhou, J Huang, J Xing… - Bioorganic …, 2020 - Elsevier
Our recently successful identification of benzoic acid-based DPP-4 inhibitors spurs the further quest for in-depth structure-activity relationships (SAR) study in S 2 ′ site DPP-4. Thus …
Number of citations: 7 www.sciencedirect.com
TW Johnson, PF Richardson, S Bailey… - Journal of medicinal …, 2014 - ACS Publications
Although crizotinib demonstrates robust efficacy in anaplastic lymphoma kinase (ALK)-positive non-small-cell lung carcinoma patients, progression during treatment eventually develops…
Number of citations: 502 pubs.acs.org
K Hemalatha, G Madhumitha, NA Al-Dhabi… - … of Photochemistry and …, 2016 - Elsevier
… 2-Amino-4-fluoro-N-methylbenzamide, 3 (1 mmol) taken in 5 ml of acetone along with few drops of concentrated hydrochloric acid was refluxed for 2 h. The reaction mixture was treated …
Number of citations: 26 www.sciencedirect.com
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
… General procedure D was reproduced using 2-amino-4-fluoro-N-methylbenzamide 104 (1.37 g, 8.13 mmol) and α-ketoglutaric acid (1.42 g, 9.72 mmol) in AcOH (7 mL) at 118 C for 21.5 …
Number of citations: 2 pubs.acs.org
M Xu, S Guo, F Yang, Y Wang, C Wu… - Archiv der …, 2019 - Wiley Online Library
A series of benzamide derivatives possessing potent dopamine D 2 , serotonin 5‐HT 1A , and 5‐HT 2A receptor properties were synthesized and evaluated as potential antipsychotics. …
Number of citations: 4 onlinelibrary.wiley.com

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